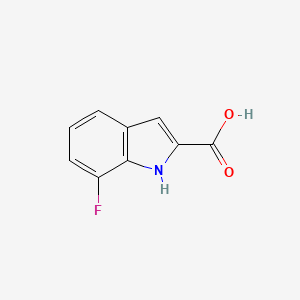

7-Fluoro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWBSQNVKBIKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390203 | |

| Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-67-7 | |

| Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Organic Synthesis Route

A common approach involves:

- Starting Material: Fluorinated aniline derivatives or fluorinated indole esters.

- Key Steps:

- Formation of methyl 7-fluoroindole-2-carboxylate intermediate.

- Hydrolysis of the ester to yield the free carboxylic acid.

- Methyl 7-fluoroindole-2-carboxylate is refluxed with aqueous sodium hydroxide in tetrahydrofuran (THF) for 16 hours.

- The reaction mixture is then acidified with sulfuric acid and extracted with ethyl acetate.

- The organic layer is dried and concentrated to yield this compound as a white solid with high yield (up to 98% reported for similar compounds).

Protection and Deprotection Strategies

Carboxylation via Organometallic Intermediates

- The use of organomagnesium reagents (e.g., isopropyl magnesium chloride-lithium chloride complex) to react with carbon dioxide is a method to introduce the carboxylic acid group at the 2-position.

- This step is often performed after reduction of protected fluorinated isatin intermediates to the corresponding indole derivatives.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Ester hydrolysis | NaOH (2 N), THF, reflux | 16 hours | ~98 | High yield, mild conditions |

| Protection (N-tosylation) | p-Toluenesulfonyl chloride, base | 1-2 hours | >90 | Protects indole nitrogen |

| Reduction | NaBH4 and boron reagent | Several h | 80-90 | Converts isatin to indole intermediate |

| Carboxylation | Isopropyl magnesium chloride-LiCl, CO2 | 1-3 hours | 75-85 | Introduces carboxylic acid group |

| Deprotection | NaOH or acidic workup | 1-2 hours | >90 | Removes protecting group |

Analytical Characterization

- NMR Spectroscopy:

- ^1H NMR shows aromatic protons in the 7.0–7.4 ppm range.

- ^19F NMR confirms fluorine substitution at the 7-position (typical chemical shift around -110 ppm).

- IR Spectroscopy:

- Characteristic carboxylic acid C=O stretch near 1680 cm⁻¹.

- O-H stretch broad band around 2500–3300 cm⁻¹.

- Mass Spectrometry:

- Molecular ion peak consistent with molecular weight 179.15 g/mol.

- Melting Point and Purity:

Research Findings and Optimization

- The hydrolysis of methyl esters under basic conditions is a robust and high-yielding method for preparing the free acid.

- Protection/deprotection steps are critical when sensitive functional groups are present to avoid side reactions.

- Organometallic carboxylation offers regioselective introduction of the carboxylic acid group but requires careful control of moisture and temperature.

- Use of tetrahydrofuran as solvent is common due to its ability to dissolve both organic and inorganic reagents and its stability under reflux conditions.

- Reaction times vary from several hours to overnight depending on the step and scale.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Ester Hydrolysis | NaOH, THF, reflux | High yield, simple | Requires ester intermediate |

| Protection/Deprotection | p-Toluenesulfonyl chloride, NaOH | Prevents side reactions | Adds extra steps |

| Organometallic Carboxylation | Isopropyl MgCl-LiCl, CO2 | Regioselective carboxylation | Sensitive to moisture, air |

| Reduction of Isatin | NaBH4, boron reagents | Efficient indole formation | Requires careful reagent handling |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of carboxylated indole derivatives.

Reduction: Formation of 7-fluoro-1H-indole-2-methanol.

Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Routes

7-Fluoro-1H-indole-2-carboxylic acid can be synthesized through various methods, including:

- Electrophilic Substitution : This method involves treating indole derivatives with fluorine and carboxylation reagents under controlled conditions.

- Refluxing Techniques : Refluxing indole with appropriate reagents in solvents like dimethylformamide can yield high-purity products.

- Optimization of Reaction Conditions : Adjusting temperature, solvent type, and reaction time enhances yield and purity.

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing bioactive compounds with potential therapeutic effects. Its derivatives have been studied for:

- Anticancer Activity : Research indicates significant inhibitory effects against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are critical in cancer progression. For instance, one study reported an IC value of 2.72 µM against IDO1.

- Antiviral Properties : Compounds derived from this structure have shown effectiveness as inhibitors of HIV-1 integrase, with optimized derivatives achieving IC values as low as 0.13 µM .

The compound exhibits various biological activities:

- Anti-inflammatory Effects : It modulates inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : The structural features allow for high-affinity binding to receptors involved in bacterial growth inhibition.

Case Study 1: Anticancer Applications

A study focusing on the anticancer properties of this compound demonstrated its role in inhibiting IDO1 and TDO, which are linked to immune evasion in tumors. The compound's ability to interfere with these enzymes positions it as a promising candidate for cancer therapy.

Case Study 2: Antiviral Development

Research into the antiviral potential of indole derivatives led to the discovery that modifications at specific positions on the indole ring significantly enhance their efficacy against viral integrases. The introduction of a long branch on the C3 position improved interactions with the integrase active site, showcasing the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Compounds

The biological and physicochemical properties of indole carboxylic acids are highly dependent on the position and nature of substituents . Below is a comparative analysis of 7-fluoro-1H-indole-2-carboxylic acid with its analogs:

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : The substitution of fluorine (electronegative, small) with chlorine (larger, polarizable) at position 7 increases molecular weight and lipophilicity. This may enhance membrane permeability but reduce metabolic stability .

- Methoxy Groups : The addition of a methoxy group (e.g., 7-fluoro-4-methoxy analog) improves aqueous solubility due to hydrogen-bonding capacity, critical for oral bioavailability .

Biological Activity

Overview

7-Fluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, characterized by a fluorine atom at the 7th position and a carboxylic acid group at the 2nd position of the indole ring. This unique structure confers distinct chemical properties and a broad spectrum of potential biological activities, making it an important subject of study in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the fluorine atom enhances binding affinity to specific targets, which can lead to significant pharmacological effects.

Key Biological Activities:

- Antiviral Activity: Indole derivatives, including this compound, have shown promise as inhibitors of viral replication. For instance, studies indicate that derivatives can inhibit HIV-1 integrase activity, with IC50 values as low as 0.13 μM for optimized compounds .

- Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, which are particularly relevant given the increasing prevalence of antibiotic resistance. Indole derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .

- Anticancer Potential: Research suggests that indole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways.

Case Studies

- HIV-1 Integrase Inhibition:

- Antimicrobial Efficacy:

-

Anticancer Activity:

- Various studies have explored the anticancer potential of indole derivatives, reporting their ability to inhibit cell proliferation and induce apoptosis in different cancer cell lines. The mechanisms often involve modulation of key signaling pathways associated with cell survival and proliferation.

Data Summary

Q & A

Q. What are the recommended synthetic methods for preparing 7-Fluoro-1H-indole-2-carboxylic acid in laboratory settings?

- Methodological Answer : A common approach involves coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA as a base. For instance, this compound has been coupled to amine derivatives in anhydrous DMF, followed by precipitation and recrystallization . Alternatively, ester hydrolysis (e.g., ethyl ester derivatives) using LiOH·H₂O in THF/water mixtures provides a route to the free carboxylic acid .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer : Based on structurally related indole derivatives, full protective gear (gloves, lab coat, goggles) and respiratory protection (e.g., P95 filters or EU-standard ABEK-P2 respirators) are advised to mitigate risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Work should be conducted in a fume hood to avoid inhalation, and spills must be contained to prevent drainage contamination .

Q. How can the purity and identity of this compound be verified?

- Methodological Answer :

- Purity : HPLC with >95% purity thresholds is standard, as noted for analogous indole-2-carboxylic acids .

- Identity : Melting point analysis (e.g., 205–209°C for indole-2-carboxylic acid derivatives ), combined with FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and NMR (fluorine coupling patterns at C7). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₆FNO₂: exact mass 179.0384) .

Advanced Research Questions

Q. What strategies can optimize coupling reactions involving this compound?

- Methodological Answer :

- Reagent Selection : HATU outperforms EDCI/HOBt in coupling efficiency for sterically hindered amines, as demonstrated in amide bond formation .

- Solvent and Stoichiometry : Anhydrous DMF enhances solubility, while a 1.2:1 molar ratio of carboxylic acid to amine minimizes side products. Post-reaction, dilution with NaHCO₃/water mixtures aids precipitation of pure products .

- Monitoring : LCMS tracks reaction progress to ensure complete consumption of starting material .

Q. How does fluorine substitution at the 7-position influence the electronic properties and reactivity of indole-2-carboxylic acid derivatives?

- Methodological Answer : Fluorine’s electronegativity decreases electron density at the indole core, altering pKa (carboxylic acid group) and nucleophilicity. This enhances stability against oxidation and modulates binding in biological targets (e.g., enzyme active sites). Comparative studies with 5-fluoro and 6-fluoro analogs (CAS 399-76-8, 399-51-9) reveal positional effects on dipole moments and crystal packing .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is gold-standard. For example, SHELX programs enable precise determination of fluorine positioning and hydrogen-bonding networks, critical for confirming tautomeric forms (e.g., N–H vs. O–H in carboxylic acid groups). High-resolution data (≤1.0 Å) minimizes model bias .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Reproducibility : Validate methods using differential scanning calorimetry (DSC) to account for polymorphic forms or hydration states.

- Literature Cross-Reference : Compare data with structurally similar compounds (e.g., 5-fluoroindole-2-carboxylic acid, mp 208–210°C vs. unverified reports). Discrepancies may arise from impurities or measurement protocols (e.g., open vs. sealed capillary) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.